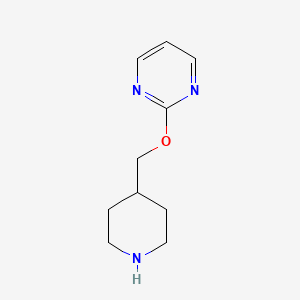

2-(Piperidin-4-ylmethoxy)pyrimidine

Description

2-(Piperidin-4-ylmethoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted at the 2-position by a piperidin-4-ylmethoxy group. This substituent consists of a methoxy (-O-) linkage connecting the pyrimidine ring to a piperidine moiety (a six-membered saturated ring with one nitrogen atom). However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .

Properties

CAS No. |

1147181-71-2 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyrimidine |

InChI |

InChI=1S/C10H15N3O/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2 |

InChI Key |

XSHRWOKBLNVINF-UHFFFAOYSA-N |

SMILES |

C1CNCCC1COC2=NC=CC=N2 |

Canonical SMILES |

C1CNCCC1COC2=NC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Piperidine Substituents

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidin-1-yl group at position 6, a methyl group at position 4, and an amine at position 2.

- Key Findings: The crystal structure reveals that the amine at C2 participates in hydrogen bonding, while the piperidine at C6 adopts a chair conformation, contributing to hydrophobic interactions . Unlike 2-(Piperidin-4-ylmethoxy)pyrimidine, the direct attachment of piperidine to the pyrimidine ring (vs.

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine

- Structure : Pyrimidine core with a phenyl group at C2, a methoxymethyl group at C4, and a piperidin-1-yl group at C5.

- Key Findings: The phenyl group introduces steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility compared to the methoxy-linked piperidine in the target compound .

Pyridine Derivatives with Piperidin-4-ylmethoxy Groups

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

- Structure: Pyridine core substituted with a piperidin-4-ylmethoxy group at C5, a 4-methylphenyl group at C2, and a 4-cyanophenyl group at C3.

- Key Findings: This compound inhibits lysine-specific demethylase 1 (LSD1) with submicromolar potency. The piperidin-4-ylmethoxy group interacts with Asp555 and Asn540 in LSD1’s catalytic site, while the cyano group forms a hydrogen bond with Lys661 .

Piperazine vs. Piperidine Substituted Pyrimidines

7-(4-Methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

- Structure: Pyrido-pyrimidinone core with a 4-methylpiperazinyl group at position 6.

- Key Findings: Piperazine substituents (two nitrogen atoms in the ring) increase basicity and solubility compared to piperidine derivatives. This may improve bioavailability but reduce membrane permeability .

Chlorinated Pyrimidine Analogues

2-Chloro-4-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride

- Structure : Pyrimidine core with a chloro substituent at C2 and a piperidin-4-ylmethoxy group at C4.

- Key Findings :

- The chlorine atom acts as a leaving group, making this compound a versatile intermediate for further functionalization. This contrasts with the target compound’s methoxy group, which is less reactive .

- Hydrochloride salt formation improves solubility, addressing a common limitation of neutral piperidine derivatives .

Comparative Data Table

Key Research Insights

- Substituent Position Matters : The placement of the piperidine group (e.g., C2 vs. C6 on pyrimidine) significantly impacts binding mode and potency. For example, LSD1 inhibitors require precise positioning of the piperidinylmethoxy group for optimal interaction with catalytic residues .

- Core Heterocycle Influence : Pyrimidine derivatives generally exhibit higher metabolic stability than pyridine analogues due to reduced ring aromaticity, but pyridine cores may offer better target specificity in certain enzymes .

- Piperidine vs. Piperazine : Piperazine substituents improve solubility but may introduce off-target interactions due to increased basicity, whereas piperidine groups balance hydrophobicity and flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.